Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
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Overview
Description
Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound in the early stages of synthesis . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
2-Amino-5-methylthiazole: Known for its antimicrobial properties.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism.
Benzothiazole: Another thiazole derivative with applications in dye production and as a corrosion inhibitor.
Uniqueness
Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-3-21-15(20)12-9(2)11-14(22-12)18-16(23-11)17-13(19)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUNHBWPWXQFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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